Bavachromene

Overview

Description

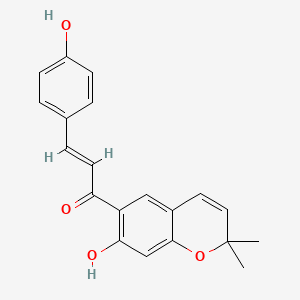

Bavachromene is a chromenochalcone that can be extracted from the seeds of Psoralea corylifolia . It has been found to have estrogenic activities .

Synthesis Analysis

The synthesis of Bavachromene involves extraction from the seeds of Psoralea corylifolia . The extract is prepared by extracting the fruit with chloroform, removing the solvent by rotary evaporation, and then partitioning between ethyl acetate and water. The partitioned organic layer is dried under vacuum and redissolved in methanol for LC-MS/MS analysis .Molecular Structure Analysis

Bavachromene has a molecular formula of C20H18O4 and a molecular weight of 322.36 g/mol .Physical And Chemical Properties Analysis

Bavachromene is a yellow powder . It has a molecular weight of 322.4 g/mol and a molecular formula of C20H18O4 .Scientific Research Applications

Bavachromene: A Comprehensive Analysis of Scientific Research Applications

Bavachromene is a prenylated chalcone found in certain plants like Psoralea corylifolia L. It has been identified as having multiple potential applications in scientific research. Below are detailed sections focusing on unique applications of Bavachromene:

Neuroprotective Effects: Bavachromene has shown promising activity in cell models related to neurodegenerative diseases. It exhibited a protective effect on SNP-induced SH-SY5Y cells, suggesting its potential for further research into neuroprotective mechanisms .

Anti-Inflammatory Properties: Research indicates that Bavachromene has concentration-dependent inhibitory effects on NO and PGE2 production in lipopolysaccharide (LPS)-activated microglia, highlighting its anti-inflammatory properties .

Muscle Atrophy Prevention: While not directly linked to Bavachromene, related compounds from Psoralea corylifolia L. seeds have been studied for their effects on muscle atrophy in diabetic mice models. This suggests a potential area of application for Bavachromene in muscle health and function .

properties

IUPAC Name |

(E)-1-(7-hydroxy-2,2-dimethylchromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-20(2)10-9-14-11-16(18(23)12-19(14)24-20)17(22)8-5-13-3-6-15(21)7-4-13/h3-12,21,23H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPURLGLYLCBSU-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)C=CC3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=CC(=C(C=C2O1)O)C(=O)/C=C/C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345765 | |

| Record name | Bavachromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41743-38-8 | |

| Record name | Bavachromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

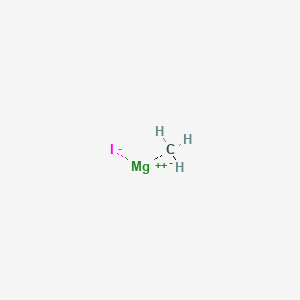

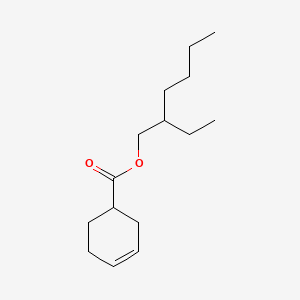

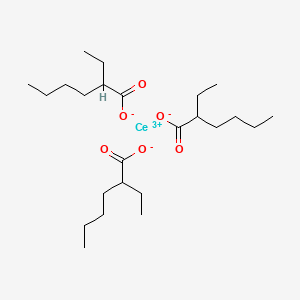

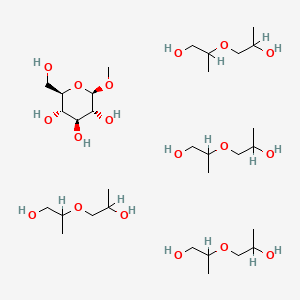

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

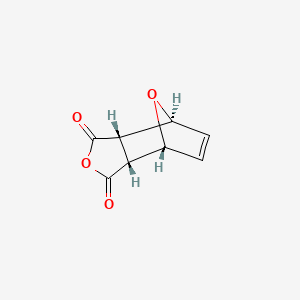

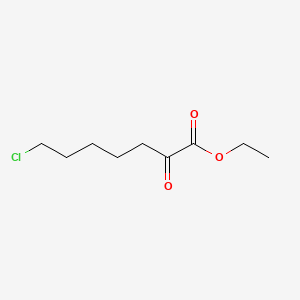

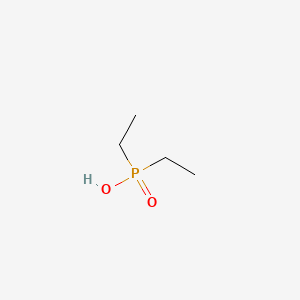

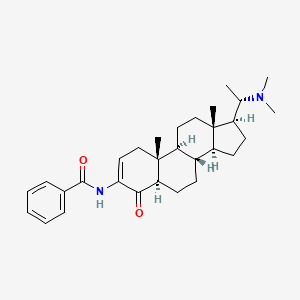

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Bavachromene?

A1: Bavachromene has demonstrated various biological activities, including:

- Antibacterial activity: Research indicates bavachromene exhibits inhibitory effects against Streptococcus mutans, a bacterium implicated in dental caries. This suggests its potential use in preventing cavities, particularly in combination with fluoride varnish. []

- Anti-inflammatory activity: Studies show that bavachromene can modulate the expression of inflammatory mediators like iNOS and COX-2 in LPS-activated microglia, suggesting potential benefits in treating neuroinflammatory diseases. []

Q2: What is the chemical structure of Bavachromene?

A2: Bavachromene is a prenylated chalcone, a type of natural product. Its structure consists of two aromatic rings linked by a three-carbon enone system, with an additional prenyl group attached.

Q3: How is Bavachromene typically isolated and identified from natural sources?

A3: Bavachromene is typically isolated from the seeds of the plant Psoralea corylifolia through various chromatographic techniques. These may include repeated column chromatography and high-performance liquid chromatography (HPLC). Identification is usually achieved through spectroscopic analyses like:

- Nuclear Magnetic Resonance (NMR): This technique helps elucidate the structure of the compound by analyzing the magnetic properties of atomic nuclei. Both 1H NMR and 13C NMR data are often used for structure determination. [, ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, providing further evidence for its identity. Techniques like Electron Impact Mass Spectrometry (EIMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) can be used. [, ]

Q4: What are the common analytical methods used for the quantification of Bavachromene in plant extracts or formulations?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method used for quantifying bavachromene in plant extracts or formulations.

- HPLC with Diode Array Detection (DAD): This method provides both qualitative and quantitative data, allowing for the simultaneous identification and quantification of bavachromene and other compounds present in the sample. [, ]

- HPLC with Mass Spectrometry (MS) Detection: This method offers higher sensitivity and selectivity than DAD and can be particularly useful for complex samples. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[Ethyl(2-hydroxyethyl)amino]pentan-2-one](/img/structure/B1630810.png)